(2S)-2-(1-ethoxyethoxy)-N,N-dimethylpropanamide
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Overview
Description
(2S)-2-(1-ethoxyethoxy)-N,N-dimethylpropanamide is an organic compound with the molecular formula C8H17NO3 It is a derivative of propanamide, characterized by the presence of an ethoxyethoxy group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1-ethoxyethoxy)-N,N-dimethylpropanamide typically involves the reaction of (2S)-2-(1-ethoxyethoxy)propanoyl chloride with N,N-dimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
(2S)-2-(1-ethoxyethoxy)propanoyl chloride+N,N-dimethylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(1-ethoxyethoxy)-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
(2S)-2-(1-ethoxyethoxy)-N,N-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(1-ethoxyethoxy)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The ethoxyethoxy group and the dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(1-ethoxyethoxy)-1,4-butanediol
- (2S)-2-(1-ethoxyethoxy)butane-1,4-diol
Uniqueness
(2S)-2-(1-ethoxyethoxy)-N,N-dimethylpropanamide is unique due to the presence of both an ethoxyethoxy group and a dimethylamino group. This combination of functional groups imparts distinct chemical and biological properties to the compound, differentiating it from other similar compounds.
Properties
CAS No. |
220261-59-6 |
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Molecular Formula |
C9H19NO3 |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(2S)-2-(1-ethoxyethoxy)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C9H19NO3/c1-6-12-8(3)13-7(2)9(11)10(4)5/h7-8H,6H2,1-5H3/t7-,8?/m0/s1 |
InChI Key |
IIWZATMSCJOFCC-JAMMHHFISA-N |
Isomeric SMILES |
CCOC(C)O[C@@H](C)C(=O)N(C)C |
Canonical SMILES |
CCOC(C)OC(C)C(=O)N(C)C |
Origin of Product |
United States |
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